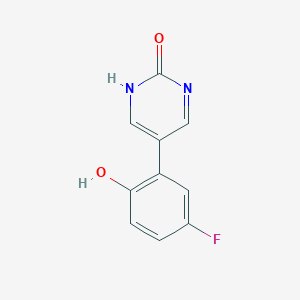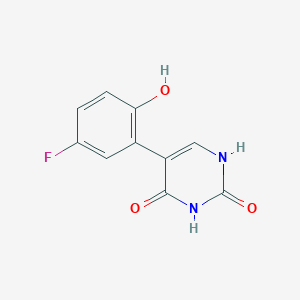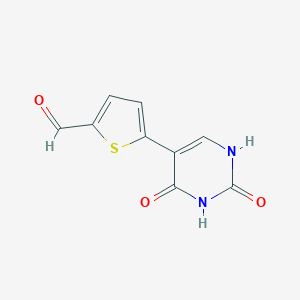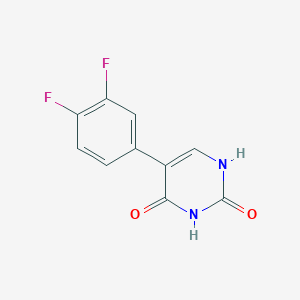
5-(2,5-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-DF) is a fluorinated pyrimidine derivative, which has been extensively studied in the fields of organic chemistry, biological chemistry, and pharmacology. It is a versatile compound with a wide range of applications, including drug synthesis, drug delivery, and drug-targeting.
Aplicaciones Científicas De Investigación
5-DF has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of fluorination on the reactivity and biological activity of organic compounds. It has also been used to study the mechanism of action of various drugs, as well as to study the structure and function of proteins. In addition, 5-DF has been used to study the pharmacology of various drugs, including antifungal agents, antiviral agents, and anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 5-DF is not yet fully understood. However, it is believed to interact with a variety of targets, including enzymes, receptors, and transporters. It is also thought to interact with DNA and RNA, and to affect the transcription and translation of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DF are still being studied. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to have an anti-inflammatory effect in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-DF in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are some drawbacks to using 5-DF, such as the potential for it to cause skin irritation, as well as its potential to cause DNA damage.
Direcciones Futuras
The potential applications of 5-DF are still being explored. Some potential future directions include the development of new drug delivery systems, the use of 5-DF as a drug-targeting agent, and the use of 5-DF as a tool for studying the mechanism of action of various drugs. In addition, 5-DF could be used in the development of new drugs, as well as in the development of new diagnostic tools.
Métodos De Síntesis
The synthesis of 5-DF begins with the reaction of 2,5-difluorophenol with a base, such as sodium hydroxide, to form the corresponding sodium salt. This salt is then reacted with a pyrimidine derivative, such as 2,4-dihydroxypyrimidine, to form 5-DF. The product is then purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
5-(2,5-difluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-5-1-2-8(12)6(3-5)7-4-13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVLOHOMWRHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)-(2,4)-dihydroxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














